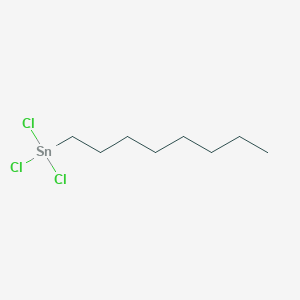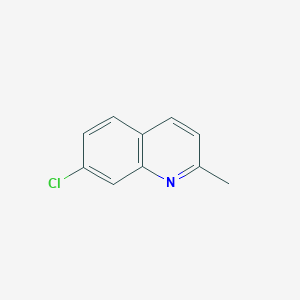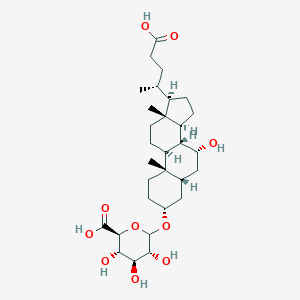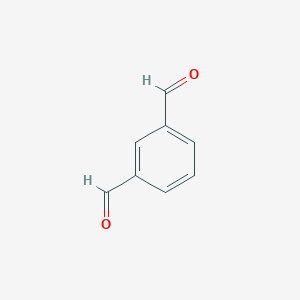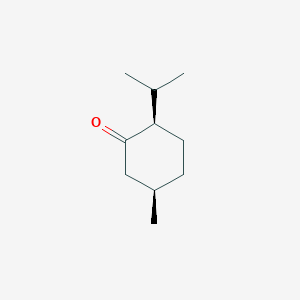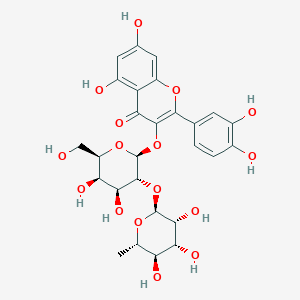![molecular formula C18H21N3O3S2 B049670 Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120165-55-1](/img/structure/B49670.png)
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. This compound is a benzothiazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a fluorescent probe for the detection of lysosomal pH in living cells. In addition, it has been used as a photosensitizer for the photodynamic therapy of cancer.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is not well understood. However, it has been suggested that this compound may interact with zinc ions or lysosomal pH, leading to its fluorescent properties. In addition, it may generate reactive oxygen species upon light irradiation, leading to its photosensitizing properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' are not well characterized. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to accumulate in lysosomes, suggesting its potential use as a lysosomal probe.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' in lab experiments include its fluorescent and photosensitizing properties, as well as its non-toxicity at low concentrations. However, its mechanism of action is not well understood, and its use may be limited to certain applications.
Orientations Futures
There are several future directions for the research on Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' that can be explored. These include the characterization of its mechanism of action, the development of new synthesis methods, the optimization of its fluorescent and photosensitizing properties, and the exploration of its potential applications in biological imaging and cancer therapy.
In conclusion, Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to its potential use in biological imaging and cancer therapy.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been achieved using different methods. One method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with formaldehyde and para-toluenesulfonic acid in the presence of methanol. Another method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with paraformaldehyde and benzenesulfonyl chloride in the presence of triethylamine and dichloromethane.
Propriétés
Numéro CAS |
120165-55-1 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Formule moléculaire |
C18H21N3O3S2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-11(2)16(24-4)12(3)17-15(10)21-18(25-17)20-9-13-5-7-14(8-6-13)26(19,22)23/h5-8H,9H2,1-4H3,(H,20,21)(H2,19,22,23) |
Clé InChI |
WGEDHHUIAFKIBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Synonymes |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
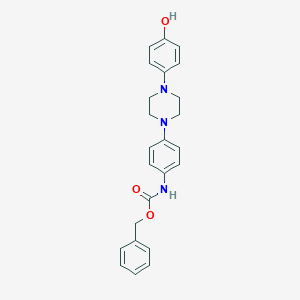
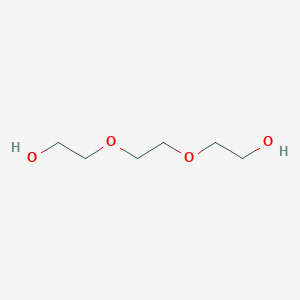

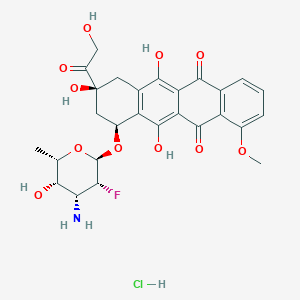
![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
